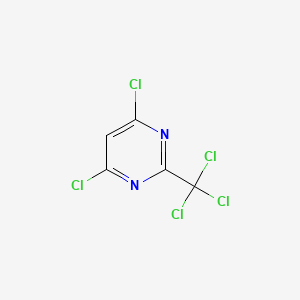
Boroxin, 2,4,6-tris(alpha,alpha,alpha-fluoro-m-tolyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boroxin, 2,4,6-tris(alpha,alpha,alpha-fluoro-m-tolyl)-, is a derivative of boroxine, a six-membered heterocyclic compound composed of alternating oxygen and singly-hydrogenated boron atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-tris(alpha,alpha,alpha-fluoro-m-tolyl)-boroxin typically involves the reaction of boronic acids with fluorinated aromatic compounds under controlled conditions. The reaction is often carried out in the presence of a dehydrating agent to facilitate the formation of the boroxine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity boroxin derivatives .
Analyse Chemischer Reaktionen
Types of Reactions
Boroxin, 2,4,6-tris(alpha,alpha,alpha-fluoro-m-tolyl)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing compounds.
Reduction: Reduction reactions can convert boroxin derivatives into boranes or other reduced forms.
Substitution: The fluorinated aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can introduce various functional groups onto the aromatic rings .
Wissenschaftliche Forschungsanwendungen
Boroxin, 2,4,6-tris(alpha,alpha,alpha-fluoro-m-tolyl)-, has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Wirkmechanismus
The mechanism of action of boroxin, 2,4,6-tris(alpha,alpha,alpha-fluoro-m-tolyl)-, involves its interaction with molecular targets through its boron and fluorine atoms. These interactions can influence various biochemical pathways and molecular processes, making it a valuable compound in both research and industrial applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Tris(3,4,5-trifluorophenyl)boroxin: Another fluorinated boroxin derivative with similar structural properties.
Trimethylboroxine: A simpler boroxin derivative used in various chemical applications.
Triphenylboroxine: Known for its use in organic synthesis and materials science.
Uniqueness
What sets 2,4,6-tris(alpha,alpha,alpha-fluoro-m-tolyl)-boroxin apart is its specific substitution pattern with alpha,alpha,alpha-fluoro-m-tolyl groups, which imparts unique electronic and steric properties. These properties can enhance its reactivity and stability in various chemical reactions, making it a valuable compound for specialized applications .
Eigenschaften
CAS-Nummer |
2265-38-5 |
|---|---|
Molekularformel |
C21H12B3F9O3 |
Molekulargewicht |
515.7 g/mol |
IUPAC-Name |
2,4,6-tris[3-(trifluoromethyl)phenyl]-1,3,5,2,4,6-trioxatriborinane |
InChI |
InChI=1S/C21H12B3F9O3/c25-19(26,27)13-4-1-7-16(10-13)22-34-23(17-8-2-5-14(11-17)20(28,29)30)36-24(35-22)18-9-3-6-15(12-18)21(31,32)33/h1-12H |
InChI-Schlüssel |
BPXVEDGZHWALCO-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OB(OB(O1)C2=CC(=CC=C2)C(F)(F)F)C3=CC(=CC=C3)C(F)(F)F)C4=CC(=CC=C4)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


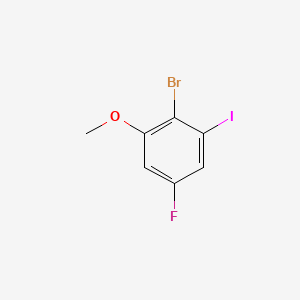
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B13424433.png)
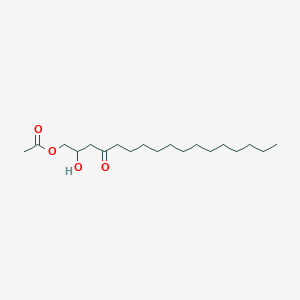
![N-[(1R)-1-(4-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B13424438.png)
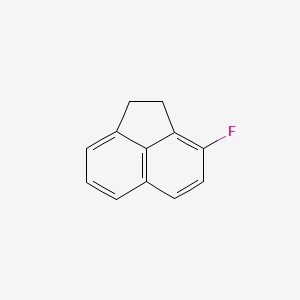
![N-(2-aminoethyl)-2-[4-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]diazenyl]phenoxy]acetamide](/img/structure/B13424457.png)


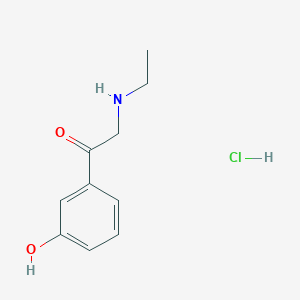

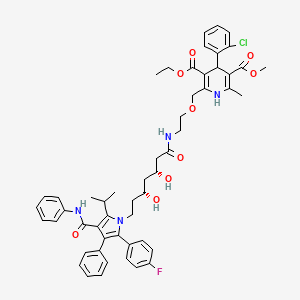
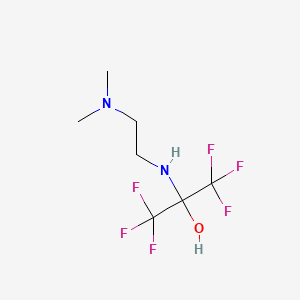
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B13424476.png)
